Abikoviromycin

Description

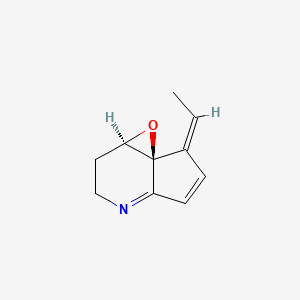

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFHAWSULOGRI-LPPIIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C=CC2=NCCC3C12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043393 | |

| Record name | Abikoviromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31774-33-1 | |

| Record name | Abikoviromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abikoviromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABIKOVIROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Abikoviromycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of the discovery and isolation of Abikoviromycin, an antiviral and antifungal antibiotic. The document outlines the initial discovery and a more recent isolation protocol, presenting key experimental details and quantitative data. It further visualizes the experimental workflows and the compound's mechanism of action through detailed diagrams.

Introduction

This compound, also known as Latumcidin, is a microbial metabolite with notable biological activity. First identified in the mid-20th century, it has since been recognized for its inhibitory effects on polyketide synthase, a crucial enzyme in the melanin biosynthesis pathway of certain fungi. This guide provides a technical examination of its discovery and the methodologies developed for its isolation.

Historical Discovery (1951)

This compound was first discovered in 1951 by Hamao Umezawa, Tadakatsu Tazaki, and S. Fukuyama.[1][2] The producing microorganism, a strain of Streptomyces, was isolated from a soil sample collected in Abiko, Chiba Prefecture, Japan, and was subsequently named Streptomyces abikoensis.[3] The initial research highlighted its properties as an antiviral substance.[1][2]

Isolation as a Polyketide Synthase Inhibitor (2003)

In 2003, a team of researchers including Hiroki Maruyama and Shohei Sakuda reported the isolation of this compound and its derivative, dihydrothis compound, as inhibitors of polyketide synthase involved in melanin biosynthesis in Colletotrichum lagenarium.[4][5] This work provided a more modern and detailed experimental protocol for the isolation of the compound.

Experimental Protocol: Isolation from Streptomyces sp.

The following protocol is based on the 2003 study by Maruyama et al. for the isolation of this compound as a polyketide synthase inhibitor.[4][5]

3.1.1. Fermentation

-

Microorganism: Streptomyces sp. (strain details not specified in the abstract)

-

Culture Medium: The specific composition of the fermentation medium is not detailed in the available abstract. Generally, media for Streptomyces cultivation for antibiotic production contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: The culture was grown under conditions suitable for the production of secondary metabolites by Streptomyces. This typically involves aerobic incubation on a shaker to ensure adequate aeration and agitation at a controlled temperature (e.g., 28-30°C) for several days.

3.1.2. Extraction and Purification

-

Broth Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, from the aqueous phase.

-

Solvent Evaporation: The organic extract was concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract was subjected to multiple steps of column chromatography to purify this compound. This process typically involves:

-

Silica Gel Chromatography: The crude extract was loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by chloroform and methanol) to separate compounds based on their polarity.

-

Further Chromatographic Steps: Fractions containing this compound were identified by bioassay or analytical methods (e.g., TLC, HPLC) and subjected to further purification steps, which could include Sephadex column chromatography or preparative HPLC, until pure this compound was obtained.

-

3.1.3. Structure Elucidation

The structure of the isolated compound was confirmed as this compound through spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The available literature provides limited quantitative data, primarily focusing on the biological activity of this compound rather than its production yield.

| Parameter | Value | Reference |

| Biological Activity | ||

| Inhibition of polyketide synthase in Colletotrichum lagenarium | Effective inhibitor | [4][5] |

| Antiviral Activity | Reported | [1][2] |

Visualizations

Experimental Workflow for Discovery and Isolation

Caption: Workflow of this compound Discovery and Isolation.

Signaling Pathway: Inhibition of Melanin Biosynthesis

Caption: Inhibition of Polyketide Synthase by this compound.

References

- 1. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotechnological and pharmaceutical potential of twenty-eight novel type strains of Actinomycetes from different environments worldwide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Abikoviromycin Production by Streptomyces abikoensis and Streptomyces rubescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abikoviromycin, an antiviral antibiotic with a piperidine alkaloid structure, is a secondary metabolite produced by the Gram-positive bacteria Streptomyces abikoensis and Streptomyces rubescens. This technical guide provides a comprehensive overview of the current knowledge regarding the production of this compound by these two microorganisms. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the characteristics of the producing organisms, delves into the proposed biosynthetic pathway, outlines protocols for cultivation and production optimization, and describes methods for extraction, purification, and quantitative analysis. The guide also highlights areas where further research is required to fully elucidate the production process and maximize the therapeutic potential of this promising antiviral compound.

Introduction

Streptomyces, a genus of Actinobacteria, is renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including a significant portion of clinically used antibiotics. Streptomyces abikoensis, first isolated in Abiko, Japan, and Streptomyces rubescens have been identified as producers of this compound[1]. This antibiotic exhibits antiviral properties, making it a compound of interest for further investigation and potential therapeutic application[2]. This guide aims to consolidate the available technical information on the production of this compound from these two Streptomyces species, providing a foundation for future research and development efforts.

Producing Organisms: Streptomyces abikoensis and Streptomyces rubescens

Streptomyces abikoensis and Streptomyces rubescens are filamentous, Gram-positive bacteria found predominantly in soil. Like other members of the Streptomyces genus, they exhibit complex life cycles involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.

Table 1: General Characteristics of this compound-Producing Streptomyces Species

| Characteristic | Streptomyces abikoensis | Streptomyces rubescens |

| Morphology | Filamentous, Gram-positive bacteria | Filamentous, Gram-positive bacteria |

| Natural Habitat | Soil[1] | Soil |

| Primary Metabolite | This compound[1] | This compound |

| Optimal Growth Temp. | 25-30°C | Data not available |

| Optimal pH for Growth | Near neutral (pH 7.0) | Data not available |

Biosynthesis of this compound

The biosynthetic pathway of this compound is not yet fully elucidated. However, based on its structure as a piperidine alkaloid and studies of similar polyketide alkaloids in Streptomyces, a putative pathway can be proposed. It is likely synthesized through a Type I polyketide synthase (PKS) pathway, followed by tailoring enzymatic reactions. One study on the biosynthesis of a related compound, argimycin P, identified an oxidoreductase responsible for the oxidation of an amino group to an imine, a step that has also been reported in this compound biosynthesis[3].

Further research involving gene cluster annotation and knockout studies is necessary to definitively map the biosynthetic pathway of this compound.

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Cultivation for this compound Production

The production of this compound, like many secondary metabolites, is highly dependent on culture conditions. Optimization of media components and physical parameters is crucial for maximizing yield.

Table 2: Optimized Culture Conditions for Antibiotic Production by Streptomyces Species

| Parameter | Streptomyces abikoensis (General) | Streptomyces rubescens (General) | Recommended Starting Conditions |

| Temperature | 25-30°C | 28-30°C | 28°C |

| pH | 7.0 | 7.0-8.0 | 7.2 |

| Incubation Time | 7-14 days | 7-10 days | 10 days |

| Agitation | 150-200 rpm | 180-220 rpm | 200 rpm |

| Carbon Source | Starch, Glucose, Glycerol | Glucose, Mannitol | Glucose (10 g/L) |

| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal | Soybean Meal, Casein | Soybean Meal (5 g/L) |

Protocol 4.1.1: Submerged Fermentation of Streptomyces abikoensis

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. abikoensis spores from a mature agar plate (e.g., ISP2 medium) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

-

Production Culture:

-

Inoculate a 1 L production flask containing 200 mL of production medium (e.g., Glucose-Soybean Meal Broth) with 10% (v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.

-

Monitor the fermentation broth periodically for pH, cell growth, and this compound production.

-

Figure 2: General workflow for Streptomyces cultivation.

Extraction and Purification of this compound

This compound is typically extracted from the fermentation broth using organic solvents. Subsequent purification is achieved through chromatographic techniques.

Protocol 4.2.1: Solvent Extraction

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes).

-

Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate or n-butanol in a separatory funnel.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4.2.2: Column Chromatography Purification

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure this compound and evaporate the solvent.

Figure 3: Workflow for extraction and purification.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of antibiotics like this compound.

Table 3: General HPLC Parameters for Antibiotic Quantification

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at an appropriate wavelength (requires determination based on this compound's absorbance spectrum) |

| Injection Volume | 20 µL |

| Column Temperature | 25-30°C |

Protocol 4.3.1: HPLC Analysis

-

Prepare a standard stock solution of purified this compound of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for injection by dissolving a known amount of the extract or purified compound in the mobile phase and filtering it through a 0.22 µm syringe filter.

-

Inject the standards and the sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation: Quantitative Yields

Quantitative data on this compound production yields from S. abikoensis and S. rubescens are not extensively reported in the literature. The following table presents a hypothetical representation of data that should be collected during optimization studies.

Table 4: Hypothetical this compound Yields under Different Culture Conditions

| Strain | Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Incubation Time (days) | pH | Temperature (°C) | This compound Yield (mg/L) |

| S. abikoensis | Glucose | Peptone | 7 | 7.0 | 28 | Data to be determined |

| S. abikoensis | Starch | Peptone | 7 | 7.0 | 28 | Data to be determined |

| S. abikoensis | Glucose | Soybean Meal | 10 | 7.2 | 30 | Data to be determined |

| S. rubescens | Glucose | Peptone | 7 | 7.0 | 28 | Data to be determined |

| S. rubescens | Mannitol | Casein | 10 | 7.5 | 30 | Data to be determined |

Conclusion and Future Directions

Streptomyces abikoensis and Streptomyces rubescens are established producers of the antiviral antibiotic this compound. While general protocols for the cultivation of Streptomyces and the extraction and analysis of secondary metabolites are available, specific and optimized procedures for this compound production are not well-documented. Significant research is required to:

-

Elucidate the complete biosynthetic pathway of this compound, including the identification and characterization of the responsible gene cluster and enzymes.

-

Optimize fermentation conditions specifically for this compound production in both S. abikoensis and S. rubescens to maximize yields.

-

Develop and validate a robust and specific purification protocol for this compound.

-

Establish a standardized and validated HPLC method for the routine quantification of this compound.

Addressing these knowledge gaps will be crucial for the efficient and scalable production of this compound, paving the way for further preclinical and clinical evaluation of its antiviral potential. This guide provides a solid starting point for researchers embarking on this important endeavor.

References

- 1. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]

- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Abikoviromycin Biosynthesis Pathway and Genetic Clusters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abikoviromycin, a polyketide alkaloid with notable antiviral and antimicrobial properties, has been a subject of interest for natural product chemists and drug developers. Produced by Streptomyces abikoensis, its unique chemical scaffold presents a compelling target for biosynthetic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, the organization of its genetic cluster, and the experimental methodologies employed to elucidate these details. While the complete biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, significant insights can be drawn from the characterization of biosynthetic pathways for structurally related compounds, particularly argimycins P. This document synthesizes available data to propose a putative biosynthetic route and highlights key enzymatic steps and genetic components likely involved in this compound formation.

Introduction

This compound is a member of the piperidine-containing polyketide alkaloids, a class of natural products known for their diverse biological activities. First isolated from Streptomyces abikoensis, it exhibits a distinctive chemical structure that has intrigued scientists for decades.[1] The elucidation of its biosynthetic pathway is crucial for understanding the enzymatic logic behind its formation and for harnessing its potential through synthetic biology approaches. This guide aims to provide a detailed technical resource for researchers by compiling and analyzing the available information on this compound biosynthesis, with a focus on the genetic and enzymatic machinery involved.

Proposed Biosynthesis Pathway of this compound

While a definitive biosynthetic pathway for this compound has not been published, a putative pathway can be proposed based on the well-characterized biosynthesis of the structurally similar argimycins P produced by Streptomyces argillaceus.[2] The biosynthesis is likely initiated by a Type I polyketide synthase (PKS) and involves a series of tailoring enzymes to construct the characteristic piperidine ring and other structural features.

The proposed pathway can be divided into the following key stages:

-

Polyketide Chain Assembly: A modular Type I PKS is predicted to assemble a hexaketide chain from malonyl-CoA extender units.

-

Piperidine Ring Formation: The linear polyketide chain likely undergoes reductive release and subsequent cyclization to form a piperidine or piperideine ring intermediate. This process is expected to involve a thioester reductase (TER) domain within the PKS and possibly an aminotransferase.

-

Tailoring Reactions: A series of post-PKS modifications, including oxidations, reductions, and potentially epoxidations, are anticipated to complete the biosynthesis of this compound. These reactions are catalyzed by a suite of tailoring enzymes encoded within the biosynthetic gene cluster (BGC).

This compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC). While the specific this compound BGC in Streptomyces abikoensis has not been experimentally characterized in detail, its presence can be predicted through genome mining tools such as antiSMASH.[3] The genome of the type strain, Streptomyces abikoensis DSM 40831, is publicly available, providing a valuable resource for in silico analysis.[1]

A putative this compound BGC would be expected to contain:

-

Core Biosynthetic Genes: Genes encoding the Type I PKS responsible for assembling the polyketide backbone.

-

Tailoring Enzyme Genes: Genes for enzymes that modify the polyketide intermediate, such as oxidoreductases, aminotransferases, and cyclases.

-

Regulatory Genes: Genes that control the expression of the biosynthetic genes.

-

Transport Genes: Genes encoding proteins involved in the export of this compound out of the cell.

Analysis of the Streptomyces abikoensis genome using antiSMASH would likely reveal a PKS-containing BGC with homology to the argimycin P cluster.

Quantitative Data

Quantitative data on this compound production is limited in the publicly available literature. However, studies on related compounds and general principles of Streptomyces fermentation can provide a framework for optimizing production. For instance, a study on dihydrothis compound production by Streptomyces anulatus investigated the influence of different media components on yield.[4] Such studies are crucial for developing efficient fermentation processes for industrial-scale production.

| Parameter | Value/Range | Reference |

| Dihydrothis compound Yield | Not explicitly quantified in available literature | [4] |

| Optimal Growth Medium | Varies depending on the Streptomyces strain | General knowledge |

| Fermentation Time | Typically 5-10 days for Streptomyces | General knowledge |

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this purpose.

Gene Knockout and Complementation

Objective: To determine the function of specific genes within the putative this compound BGC.

Methodology:

-

Construction of Gene Deletion Cassette: A disruption cassette containing a selectable marker (e.g., apramycin resistance gene, apr) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and cloning techniques.

-

Transformation into Streptomyces abikoensis: The disruption cassette is introduced into S. abikoensis via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events leading to the replacement of the target gene with the resistance cassette are identified by PCR screening.

-

Metabolite Analysis: The culture broth of the knockout mutant is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine if the production of this compound is abolished or if any new intermediates accumulate.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is cloned into an integrative expression vector and introduced back into the mutant strain. Restoration of this compound production confirms the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce this compound in a genetically tractable host and to facilitate pathway engineering.

Methodology:

-

Cloning of the BGC: The entire putative this compound BGC is cloned from the genomic DNA of S. abikoensis. This can be achieved using techniques such as Transformation-Associated Recombination (TAR) in yeast or by assembling overlapping cosmids or fosmids.[5][6]

-

Vector Construction: The cloned BGC is inserted into a suitable expression vector, such as an integrative plasmid (e.g., pSET152-based vectors) or a bacterial artificial chromosome (BAC).

-

Host Strain Selection: A well-characterized and genetically amenable Streptomyces strain, such as S. coelicolor or S. lividans, is chosen as the heterologous host.

-

Transformation and Expression: The expression vector containing the BGC is introduced into the heterologous host. The transformed strain is then cultivated under conditions known to induce secondary metabolite production.

-

Analysis of Production: The culture broth is analyzed for the production of this compound using HPLC and MS.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursor molecules into the this compound structure, thereby confirming the building blocks and elucidating the biosynthetic pathway.

Methodology:

-

Precursor Selection: Isotopically labeled precursors, such as [1-¹³C]- or [2-¹³C]-acetate, [¹³C₃]-glycerol, or [¹⁵N]-labeled amino acids, are selected based on the predicted biosynthetic pathway.

-

Feeding Experiment: The labeled precursor is added to the culture medium of S. abikoensis at a specific stage of growth.

-

Isolation and Analysis: After a suitable incubation period, this compound is purified from the culture broth. The incorporation and position of the isotopic labels are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).

-

Pathway Elucidation: The observed labeling pattern is compared with the predicted pattern to confirm the biosynthetic route and the origin of each carbon and nitrogen atom in the molecule.

Conclusion

The biosynthesis of this compound presents a fascinating area of research with significant potential for drug discovery and development. While the complete pathway remains to be fully elucidated, the information gathered from related biosynthetic systems provides a strong foundation for future investigations. The application of modern molecular genetics, genomics, and analytical chemistry techniques, as outlined in this guide, will be instrumental in unraveling the intricate enzymatic steps involved in the formation of this unique natural product. A thorough understanding of the this compound BGC will not only enable the overproduction of the parent compound but also pave the way for the engineered biosynthesis of novel analogs with improved therapeutic properties.

References

- 1. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]

- 2. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

Unraveling the Antiviral Action of Abikoviromycin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – While the quest for novel antiviral agents continues to accelerate, a comprehensive understanding of existing compounds is paramount. This technical guide delves into the mechanism of action of Abikoviromycin against viral replication, providing a foundational resource for researchers, scientists, and drug development professionals. Due to the limited contemporary research on this specific antibiotic, this paper situates our current, albeit historical, knowledge within the broader context of established antiviral strategies.

Introduction to this compound

General Mechanisms of Antiviral Action: A Framework for Understanding

To comprehend the potential antiviral mechanism of this compound, it is essential to review the primary strategies employed by antiviral drugs to inhibit viral replication.[][4][5] The viral life cycle presents several key stages that can be targeted.[6][7][8][9][10]

A simplified representation of the viral replication cycle and potential points of inhibition is illustrated below:

Inhibition of Viral Entry

This initial stage of infection involves the virus attaching to the host cell surface and subsequently penetrating the cell membrane.[11][12][13][14] Antiviral agents targeting this phase can act as:

-

Attachment Inhibitors: These molecules bind to either the viral surface proteins or the host cell receptors, preventing the initial interaction required for infection.

-

Fusion Inhibitors: For enveloped viruses, these drugs prevent the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[15]

Inhibition of Viral Genome Replication and Protein Synthesis

Once inside the host cell, the virus uncoats and releases its genetic material. The host cell's machinery is then hijacked to replicate the viral genome and synthesize viral proteins.[16][17][18] This phase is a common target for antiviral drugs, which include:

-

Polymerase Inhibitors: These are often nucleoside or nucleotide analogs that are incorporated into the growing viral DNA or RNA chain, causing premature termination.

-

Protease Inhibitors: Many viruses produce large polyproteins that must be cleaved by viral proteases into functional smaller proteins. Inhibiting these proteases prevents the maturation of infectious viral particles.

-

Integrase Inhibitors: Specific to retroviruses, these drugs block the integration of the viral DNA into the host genome.

Inhibition of Viral Assembly and Release

The final stages of the viral life cycle involve the assembly of new viral particles from the replicated genomes and synthesized proteins, followed by their release from the host cell.[19][20][21][22] Antivirals targeting this process include:

-

Assembly Inhibitors: These compounds interfere with the proper formation of the viral capsid or the packaging of the viral genome.[23]

-

Release Inhibitors: These drugs, such as neuraminidase inhibitors for the influenza virus, block the enzymes responsible for cleaving the newly formed virions from the host cell, preventing their spread.

Experimental Protocols for Elucidating Antiviral Mechanisms

Determining the precise mechanism of action of a compound like this compound would require a series of well-defined experiments.[24][25][26][27][28] A general workflow for such an investigation is outlined below.

Antiviral Screening Assays

The initial step involves confirming the antiviral activity of the compound against a panel of viruses.

-

Plaque Reduction Assay: This is a classic virology technique used to quantify the reduction in the formation of viral plaques (areas of cell death) in a cell culture in the presence of the antiviral agent.

-

Yield Reduction Assay: This assay measures the amount of infectious virus produced by cells treated with the antiviral compound compared to untreated cells.

Mechanism of Action Studies

Once antiviral activity is confirmed, a series of assays can be performed to pinpoint the stage of the viral life cycle that is inhibited.

-

Time-of-Addition Assay: In this experiment, the antiviral compound is added at different time points relative to the viral infection of the cell culture. The timing at which the compound loses its effectiveness provides an indication of the stage of the viral life cycle it targets (e.g., early events like entry vs. later events like replication or release).

-

Viral Entry Assays: These assays specifically measure the ability of a virus to enter host cells in the presence of the compound. This can be done using reporter viruses that express a fluorescent or luminescent protein upon successful entry.

-

Enzyme Inhibition Assays: If the compound is suspected to target a specific viral enzyme (e.g., polymerase, protease), in vitro assays using the purified enzyme can be performed to measure direct inhibition.

Postulated Mechanism of this compound and Future Directions

Given the limited data, the precise antiviral mechanism of this compound remains speculative. Its known activity as a polyketide synthase inhibitor in fungi suggests it might interfere with enzymatic processes.[2] In a viral context, this could hypothetically translate to the inhibition of a viral enzyme crucial for replication or the disruption of a host cell factor that the virus relies on.

To elucidate the antiviral mechanism of this compound, a systematic investigation using the modern experimental protocols described above is necessary. Such research would not only provide valuable insights into the biological activity of this historical antibiotic but also potentially uncover novel antiviral targets or lead compounds for future drug development.

Quantitative Data Summary

A thorough review of contemporary scientific literature reveals a lack of published quantitative data regarding the antiviral efficacy of this compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific viruses. The tables below are provided as templates for the presentation of such data should it become available through future research.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Data Not Available | ||||||

Table 2: Enzymatic Inhibition by this compound

| Viral Enzyme | Assay Type | Ki (µM) |

| Data Not Available | ||

Conclusion

This compound represents a molecule of historical interest with documented antimicrobial properties. While its specific mechanism of action against viral replication is not well-defined in the current body of scientific literature, the established principles of antiviral drug action provide a clear roadmap for future investigation. A renewed focus on characterizing such historical compounds using modern techniques could unveil untapped potential in the ongoing fight against viral diseases. This technical guide serves as a call to action for the research community to revisit and thoroughly characterize the antiviral potential of this compound.

References

- 1. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 6. Introduction to Viruses – General Microbiology [open.oregonstate.education]

- 7. news-medical.net [news-medical.net]

- 8. Viral replication - Wikipedia [en.wikipedia.org]

- 9. immunology.org [immunology.org]

- 10. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interference with Viral Replication [atsu.edu]

- 18. Viral replication inhibition: Significance and symbolism [wisdomlib.org]

- 19. journals.asm.org [journals.asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Antibody Inhibition of Influenza A Virus Assembly and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibody inhibition of influenza A virus assembly and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. stm.bookpi.org [stm.bookpi.org]

- 26. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 27. m.youtube.com [m.youtube.com]

- 28. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

Abikoviromycin: A Technical Guide to its Biological Activities and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abikoviromycin, also known as Latumcidin, is a piperidine alkaloid antibiotic with antiviral and antibacterial properties.[1] It is a natural product produced by fermentation of certain strains of Streptomyces, namely Streptomyces abikoensis and Streptomyces rubescens.[2] First reported in the 1950s, this compound has been a subject of interest for its biological activities, although comprehensive quantitative data on its spectrum remains limited in publicly available literature. This guide provides an in-depth overview of the known biological activities, spectrum, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Crystalline solid |

| Synonyms | Latumcidin, SF-973A |

Biological Activities and Spectrum

Antibacterial Activity

This compound has been reported to exhibit activity against a range of bacteria. The following table lists the bacterial types against which activity has been noted.

| Bacterial Type | Reported Activity |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Limited or no activity reported |

| Mycobacteria | Activity reported |

Note: The absence of specific MIC values in publicly available literature prevents a more detailed, quantitative summary.

Antiviral Activity

This compound was initially discovered and named for its antiviral properties. The following table summarizes the types of viruses against which it has shown inhibitory effects.

| Virus Type | Reported Activity |

| Western Equine Encephalomyelitis Virus | Active |

| Other RNA and DNA viruses | General antiviral activity reported without specification |

Antifungal Activity

A more specific mechanism of action has been elucidated for this compound's antifungal activity.

| Fungal Species | Reported Activity & Mechanism |

| Colletotrichum lagenarium | Inhibits melanin biosynthesis by targeting polyketide synthase. |

Mechanism of Action

The most clearly defined mechanism of action for this compound is its role as an inhibitor of polyketide synthase (PKS). Specifically, it has been shown to inhibit the PKS involved in the melanin biosynthesis pathway of the fungus Colletotrichum lagenarium. Polyketides are a large and diverse group of secondary metabolites, and their biosynthesis is crucial for various functions in many organisms, including pigment formation in fungi. By inhibiting PKS, this compound disrupts this pathway, leading to an antifungal effect.

The precise molecular interactions and the broader implications of PKS inhibition for its antibacterial and antiviral activities are not yet fully understood and represent an area for further research.

For piperidine alkaloids in general, various mechanisms of action have been proposed, including the modulation of neurotransmitter systems and ion channels.[3][4][5] However, it is not confirmed if these mechanisms are applicable to this compound.

Figure 1: Inhibition of Polyketide Synthase by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacterial growth without antibiotic).

-

Well 12 will serve as a negative control (broth only, no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1-11.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Figure 2: MIC Determination Workflow.

Antiviral Activity Assay - Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

This compound stock solution

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding:

-

Seed the host cells in 6-well plates and grow to confluency.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the growth medium from the cells and wash with PBS.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 1 hour).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and overlay the cells with medium containing agarose or methylcellulose and the corresponding concentration of this compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Staining and Plaque Counting:

-

Fix the cells (e.g., with 10% formalin).

-

Stain the cells with crystal violet.

-

Wash the plates and count the number of plaques in each well.

-

-

Calculation:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.

-

Figure 3: Plaque Reduction Assay Workflow.

Cytotoxicity Assay - MTT Assay

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

Materials:

-

This compound stock solution

-

Host cell line (same as used in the antiviral assay)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add the compound dilutions to the cells.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

-

Reading Results:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 is the concentration that reduces cell viability by 50%.

-

Conclusion

This compound is a natural product with demonstrated antibacterial, antiviral, and antifungal activities. While its broad-spectrum activity has been qualitatively described, a significant gap exists in the publicly available scientific literature regarding quantitative data (MICs and IC50s). The most well-defined mechanism of action is the inhibition of polyketide synthase, which accounts for its antifungal properties. Further research is warranted to fully elucidate its antibacterial and antiviral mechanisms and to establish a comprehensive quantitative profile of its biological activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and similar natural products in a drug discovery and development context.

References

- 1. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 2. AN ANTIVIRAL SUBSTANCE, this compound, PRODUCED BY STREPTOMYCES SPECIES | CiNii Research [cir.nii.ac.jp]

- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Abikoviromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abikoviromycin, a secondary metabolite produced by Streptomyces species, is a polyketide alkaloid with known antiviral and antibacterial properties. Its unique and highly strained chemical structure contributes to its biological activity but also presents significant challenges in its isolation and characterization due to its inherent instability. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiling available data into a structured format. It also outlines general experimental protocols relevant to the characterization of unstable natural products, offering a methodological framework for researchers. Furthermore, this guide presents a conceptual workflow for the initial stages of investigating the antiviral mechanism of a compound like this compound, visualized through a process diagram.

Introduction

This compound, also known as Latumcidin, is a microbial natural product that has garnered interest due to its biological activities. First isolated from Streptomyces abikoensis and Streptomyces rubescens, it exhibits a noteworthy antiviral and antibacterial profile.[1] The molecule's intricate architecture, featuring a piperidine alkaloid core, is a subject of interest for synthetic chemists and drug discovery scientists. However, the practical application and further development of this compound have been hampered by its pronounced instability, as it readily polymerizes upon isolation.[2] This guide aims to consolidate the existing physicochemical data of this compound and provide procedural insights for its handling and analysis.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, stability, and pharmacokinetic profile. While the inherent instability of this compound has made its comprehensive characterization challenging, the following data has been established.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1][3] |

| Molecular Weight | 161.20 g/mol | [3] |

| CAS Number | 31774-33-1 | [3] |

| Appearance | Unstable, readily polymerizes | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of a chemical entity.

UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

| Solvent | λmax (nm) |

| Neutral Ethanol | 228, 282 |

| Acidic Ethanol (0.1 N HCl) | 237, 340 |

| Alkaline Ethanol (0.1 N NaOH) | 243, 290 |

Detailed ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. The instability of the compound makes acquisition of high-quality, reproducible NMR spectra challenging.

The exact mass of this compound has been determined, which is crucial for confirming its elemental composition.

| Parameter | Value | Source |

| Exact Mass | 161.084064 g/mol | [3] |

Experimental Protocols

Given the unstable nature of this compound, specialized protocols are required for its isolation, purification, and characterization. The following are generalized methodologies that can be adapted for handling such delicate compounds.

Isolation and Purification of Unstable Natural Products

This protocol outlines a general strategy for the isolation of unstable secondary metabolites from microbial fermentation broths.

-

Fermentation: Cultivate the producing microorganism (e.g., Streptomyces abikoensis) under optimal conditions to maximize the yield of the target compound.

-

Initial Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in either or both fractions. For an extracellular metabolite, the supernatant is the primary source.

-

Solvent Partitioning: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate, chloroform) at a low temperature to minimize degradation. The choice of solvent should be based on the polarity of the target compound.

-

Concentration: Carefully concentrate the organic extract in vacuo at a low temperature. Avoid complete dryness, as this can often lead to polymerization or degradation of unstable compounds.

-

Chromatographic Purification:

-

Initial Fractionation: Employ a rapid chromatographic technique such as Flash Chromatography or Vacuum Liquid Chromatography (VLC) using a suitable stationary phase (e.g., silica gel, Sephadex LH-20) and a gradient of solvents. All steps should be performed in a cold room or with jacketed columns.

-

High-Resolution Purification: Utilize High-Performance Liquid Chromatography (HPLC), preferably with a refrigerated autosampler and column compartment. Use a suitable column (e.g., C18 reversed-phase) and a carefully optimized mobile phase. Collect fractions in a cooled fraction collector.

-

-

Purity Assessment: Analyze the purified fractions by HPLC with a photodiode array (PDA) detector or by Thin Layer Chromatography (TLC) to assess purity.

-

Storage: Immediately store the purified compound in a dilute solution in a suitable solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Physicochemical Characterization of Unstable Compounds

Determining a melting point for a highly unstable compound that readily polymerizes is often not feasible. Decomposition is typically observed upon heating. A Kofler hot-stage microscope can be used to observe the physical changes of the substance upon heating, providing a decomposition temperature range rather than a true melting point.

A kinetic solubility assay is often more practical for unstable compounds than an equilibrium solubility assay.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the purified compound in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature for a short, defined period (e.g., 1-2 hours) to minimize degradation.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Conceptual Antiviral Mechanism Investigation Workflow

While the specific signaling pathways affected by this compound are not yet elucidated, a general workflow can be proposed for the initial investigation of its antiviral mechanism of action. This workflow is designed to narrow down the stage of the viral life cycle that is inhibited by the compound.

Caption: Conceptual workflow for identifying the stage of viral inhibition.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound. The general antiviral mechanism of secondary metabolites from Streptomyces can involve various strategies, including the inhibition of viral entry, replication, or release.[4][5] Further research, following workflows similar to the one proposed above, is necessary to identify the specific molecular targets and affected cellular signaling cascades.

Conclusion

This compound remains a molecule of interest due to its biological potential. However, its inherent instability presents a significant hurdle to its comprehensive characterization and development. This guide has summarized the available physicochemical data and provided a framework of experimental protocols that can be adapted for the study of this and other unstable natural products. The elucidation of its mechanism of action and the specific signaling pathways it affects will require dedicated research efforts, which will be crucial for unlocking its therapeutic potential.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Important antiviral properties of Streptomyces species compounds - Indian J Microbiol Res [ijmronline.org]

- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Abikoviromycin (CAS Number: 31774-33-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abikoviromycin is a naturally occurring piperidine alkaloid antibiotic with the CAS number 31774-33-1.[1][2] Isolated from Streptomyces abikoensis and Streptomyces rubescens, it has demonstrated antiviral properties.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activity, and potential mechanisms of action. This document also furnishes detailed experimental protocols for the evaluation of its antiviral and cytotoxic activities, and presents conceptual diagrams of relevant biological pathways and experimental workflows to guide further research and drug development efforts. While this compound has been identified for its biological activity, publicly available quantitative data on its potency and cytotoxicity are scarce. This guide aims to bridge this information gap by providing the methodologies required to generate such data.

Chemical and Physical Properties

This compound is a structurally unique molecule belonging to the piperidine alkaloid class. Its complex architecture presents both challenges and opportunities for synthetic chemists and drug designers.

| Property | Value | Source |

| CAS Number | 31774-33-1 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [3] |

| IUPAC Name | (1aR,7aS)-7-ethylidene-1a,2,3,7-tetrahydrocyclopenta[b]oxireno[c]pyridine | [3] |

| Synonyms | Latumcidin, SF-973A | [2] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Biological Activity

This compound is primarily recognized for its antiviral activity. Historical studies have indicated its potential against certain viral pathogens. It has also been identified as an inhibitor of polyketide synthase, although the direct correlation of this activity with its antiviral effects is not fully elucidated.

Antiviral Activity

While early studies established the antiviral nature of this compound, specific quantitative data such as IC50 values against a broad range of viruses are not widely reported in publicly accessible literature. The primary method to determine the in vitro efficacy of an antiviral compound is the plaque reduction assay.

| Virus | Cell Line | IC50 (µM) | Reference |

| Data not available | Data not available | Data not available |

Antibacterial Activity

Information regarding the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound is limited. Standard broth microdilution or agar dilution methods are typically employed to determine the MIC of a compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Data not available | Data not available |

Cytotoxicity

The therapeutic potential of any antiviral agent is contingent on its safety profile. The 50% cytotoxic concentration (CC50) is a critical parameter to assess the toxicity of a compound to host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.

| Cell Line | CC50 (µM) | Reference |

| Data not available | Data not available |

Mechanism of Action

The precise mechanism by which this compound exerts its antiviral effects has not been definitively established. However, based on its chemical structure and known biological activities, several potential mechanisms can be hypothesized.

Inhibition of Viral Replication: It is plausible that this compound interferes with one or more stages of the viral replication cycle, such as entry, uncoating, genome replication, protein synthesis, assembly, or release.

Polyketide Synthase Inhibition: this compound has been identified as an inhibitor of polyketide synthase (PKS) in the fungus Colletotrichum lagenarium. While PKSs are not present in viruses, this activity suggests that this compound may interact with enzymes that have structurally similar active sites. Some host cell enzymes involved in pathways that viruses exploit for their replication could be potential targets. Further research is needed to explore if this PKS inhibition activity is related to its antiviral mechanism, for example, by affecting host cell processes essential for viral replication.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for key in vitro assays.

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This method is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Target virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Trypsin-EDTA

-

6-well plates

-

Agarose (low melting point)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in DMEM.

-

Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS. Add the different concentrations of this compound (in DMEM with 2% FBS) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Agarose Overlay: Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM with 0.8% agarose overlay. After the this compound solution has been added, carefully overlay the cell monolayer with the agarose medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay is a standard method for assessing cell viability.[5][6]

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).[7]

Materials:

-

Vero cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate conceptual workflows and potential signaling pathway interactions relevant to the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H11NO | CID 6450263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to the Natural Variants and Analogs of Abikoviromycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abikoviromycin, a piperidine alkaloid produced by Streptomyces species, has garnered interest for its diverse biological activities, including antiviral and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the known natural variants and analogs of this compound, their biological activities, biosynthetic pathways, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Natural Variants and Analogs: Structures and Biological Activities

Several natural variants of this compound have been isolated and characterized, primarily from Streptomyces species. These compounds share a common structural scaffold and exhibit a range of biological activities.

This compound

-

Structure: C₁₀H₁₁NO

-

Producing Organism: Streptomyces abikoensis, Streptomyces rubescens[1][3]

-

Biological Activity: this compound was initially identified for its antiviral activity.[4] It also demonstrates antifungal properties by inhibiting polyketide synthase, an enzyme crucial for melanin biosynthesis in certain fungi.[5][6]

Dihydrothis compound

-

Structure: A reduced form of this compound.

-

Producing Organism: Co-isolated with this compound from Streptomyces species.[5]

-

Biological Activity: Dihydrothis compound also inhibits polyketide synthase involved in fungal melanin biosynthesis.[5][6] Studies have indicated its potential genotoxicity, causing DNA damage.[7] It has also been shown to suppress the growth of tumor cells at a concentration of 10 µg/ml.[7]

Streptazones

The streptazones are a group of structurally related piperidine alkaloids that are considered potential biosynthetic precursors or shunt products of related pathways.[7]

-

Streptazone A:

-

Streptazone B1 and B2:

-

Structure: Isomeric forms.

-

Biological Activity: Limited data is available on the specific biological activities of Streptazones B1 and B2. They are primarily considered as biosynthetic intermediates.[7]

-

-

Streptazone C and D:

-

Structure: Structurally related to other streptazones.

-

Biological Activity: Limited data is available on their specific biological activities.

-

-

Streptazone E:

Quantitative Biological Activity Data

The following table summarizes the available quantitative data for this compound and its natural variants. It is important to note that direct comparisons of potencies can be challenging due to variations in experimental conditions across different studies.

| Compound | Assay | Target | Result | Reference(s) |

| Dihydrothis compound | Cell Viability Assay | Tumor Cells | Growth suppression at 10 µg/ml | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound and its analogs.

Isolation and Purification of this compound from Streptomyces abikoensis

The following is a general protocol for the isolation and purification of this compound. Optimization may be required based on the specific Streptomyces strain and culture conditions.

-

Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces abikoensis. Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for 5-7 days.

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, multiple times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the compounds of interest.

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound and its variants.

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Streptazone A) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[5][9][11]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Polyketide Synthase Inhibition Assay

-

Enzyme Preparation: Isolate and purify the target polyketide synthase from the fungal source (e.g., Colletotrichum lagenarium).[5][6]

-

Assay Reaction: Set up a reaction mixture containing the purified enzyme, its substrates (e.g., acetyl-CoA, malonyl-CoA), and necessary cofactors in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixtures.

-

Product Detection: After a defined incubation period, stop the reaction and quantify the amount of the polyketide product formed using methods such as HPLC or a coupled spectrophotometric assay.

-

Inhibition Analysis: Determine the percentage of enzyme inhibition at each inhibitor concentration and calculate the IC50 value.

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of Streptazones and this compound

The biosynthesis of streptazones and, by extension, this compound, proceeds via a type I polyketide synthase (PKS) pathway. The identified biosynthetic gene cluster for Streptazone E in Streptomyces sp. MSC090213JE08 provides a model for this process.[4][10] The key enzymatic steps are outlined below.

Caption: Putative biosynthetic pathway of Streptazones and this compound.

The pathway begins with the assembly of a linear polyketide chain from acetyl-CoA and malonyl-CoA by a modular type I polyketide synthase. This intermediate then undergoes a series of tailoring reactions, including the incorporation of a nitrogen atom by an aminotransferase, redox modifications by oxidoreductases, and cyclization reactions catalyzed by cyclases to form the core streptazone structure. Further enzymatic modifications are presumed to lead to the formation of this compound.

General Mechanism of Piperidine Alkaloid-Induced Cell Death

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related piperidine alkaloids, such as piperine, provide a potential model for their mechanism of cytotoxicity. This often involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[5][9][11]

References

- 1. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]